N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea
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Overview
Description
N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group attached to a thiourea moiety, which is further connected to an indole ring through an ethyl linker. The unique structure of N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiourea moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the presence of the cyclopropyl group and thiourea moiety, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and lipophilicity, while the thiourea moiety can increase its binding affinity to biological targets. These features make N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-cyclopropyl-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14(17-11-5-6-11)15-8-7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,16H,5-8H2,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDBBNCYRGCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793968 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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